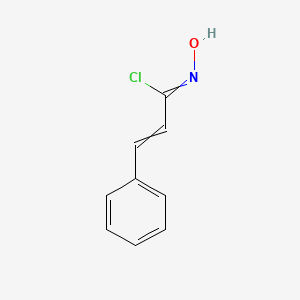
N-Hydroxy-3-phenylprop-2-enimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-3-phenylprop-2-enimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) with a hydroxyl group attached to the nitrogen atom and a chloride group attached to the carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hydroxy-3-phenylprop-2-enimidoyl chloride can be synthesized through the reaction of N-hydroxy-3-phenylprop-2-enamide with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
N-Hydroxy-3-phenylprop-2-enamide+SOCl2→N-Hydroxy-3-phenylprop-2-enimidoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound would likely involve the use of large-scale chlorination reactors with precise control over temperature and pressure to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency of the process by allowing for better control over reaction parameters and minimizing the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-3-phenylprop-2-enimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding imidoyl derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-hydroxy-3-phenylprop-2-enamide and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-hydroxy-3-phenylprop-2-enimidoyl oxide or reduction to form N-hydroxy-3-phenylprop-2-enamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the compound.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used under mild conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted imidoyl derivatives.
Hydrolysis: Formation of N-hydroxy-3-phenylprop-2-enamide.
Oxidation and Reduction: Formation of N-hydroxy-3-phenylprop-2-enimidoyl oxide or N-hydroxy-3-phenylprop-2-enamine.
Aplicaciones Científicas De Investigación
N-Hydroxy-3-phenylprop-2-enimidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring the biological activity of imidoyl derivatives, including their antimicrobial and anti-inflammatory properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-3-phenylprop-2-enimidoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in medicinal chemistry, the compound may interact with enzyme active sites, leading to inhibition or activation of enzymatic activity.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-3-phenylprop-2-enamide: Similar structure but lacks the chloride group, making it less reactive in substitution reactions.
N-Hydroxy-3-phenylprop-2-enimidoyl bromide: Similar reactivity but with a bromide group instead of chloride, which can affect the rate and selectivity of reactions.
N-Hydroxy-3-phenylprop-2-enimidoyl fluoride: More reactive due to the presence of a fluoride group, which can lead to different reaction pathways.
Uniqueness
N-Hydroxy-3-phenylprop-2-enimidoyl chloride is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. Its chloride group provides a good leaving group for substitution reactions, while the hydroxyl group offers additional sites for functionalization.
Propiedades
Número CAS |
105363-16-4 |
|---|---|
Fórmula molecular |
C9H8ClNO |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
N-hydroxy-3-phenylprop-2-enimidoyl chloride |
InChI |
InChI=1S/C9H8ClNO/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H |
Clave InChI |
PJTPQUZVZPDJOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


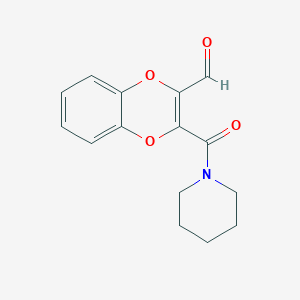
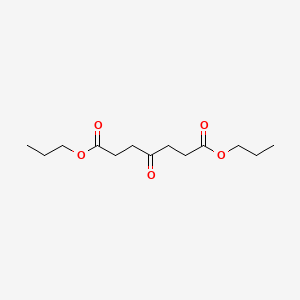


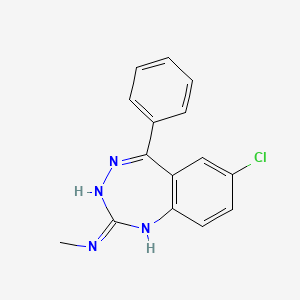
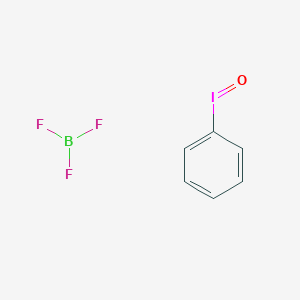
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
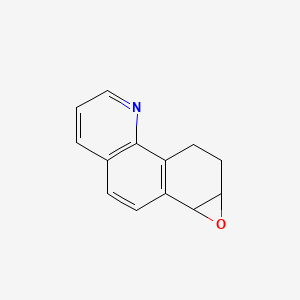

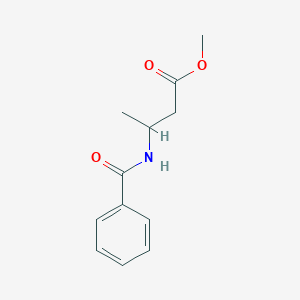
![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
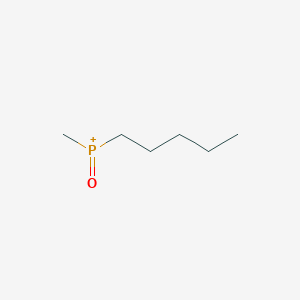
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)

